![molecular formula C13H13F2NO3S2 B3042790 2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide CAS No. 680211-96-5](/img/structure/B3042790.png)
2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide
Overview
Description
2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It has been found to have a variety of applications in fields such as pharmacology, biochemistry, and molecular biology.
Scientific Research Applications
Synthesis and Structural Analysis
- Co(II) Complexes and Anticancer Activity : Co(II) complexes of related benzenesulphonamides were synthesized and studied for their structure and anticancer activity against human breast cancer cell line (MCF 7) (Vellaiswamy & Ramaswamy, 2017).
- Synthetic and Spectroscopic Studies : Detailed synthetic and spectroscopic studies on N-(i,j-Disubstituted Phenyl)-4- Substituted Benzenesulphonamides were conducted to understand their chemical properties (Shetty & Gowda, 2005).
Antimicrobial and Antiviral Activities
- Antimicrobial Activity : Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, related to the queried compound, showed significant antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
- Anti-Influenza Virus Activities : Derivatives of benzenesulphonamide demonstrated anti-influenza virus activities in cell culture, indicating potential use in antiviral therapy (Selvam, Murugesh, Chandramohan, Sidwell, Wandersee, & Smee, 2006).
Biological Activity Evaluation
- Inhibitory Activity Against Orthopoxvirus : Certain derivatives of benzenesulphonamide were found to be effective against orthopoxvirus replication in vitro, offering insights into new antiviral agents (Selvam, Murugesh, Chandramohan, Keith, & Kern, 2006).
- Evaluation of New Benzenesulphonamide Derivatives : New derivatives were synthesized and tested for their anti-inflammatory, anti-microbial, and anti-oxidant activities, contributing to the development of new therapeutic agents (Eze, Okoro, Ugwu, & Okafor, 2019).
Chemical Analysis and Characterization
- Determination of Sulphonamides : A study on the determination of sulphonamides, including benzenesulphonamide derivatives, by electron-capture gas chromatography, is crucial for analytical chemistry applications (Gyllenhaal & Ehrsson, 1975).
properties
IUPAC Name |
2,4-difluoro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3S2/c14-10-3-4-13(12(15)8-10)21(17,18)16-5-7-20-9-11-2-1-6-19-11/h1-4,6,8,16H,5,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYLFVVMJMMNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNS(=O)(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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